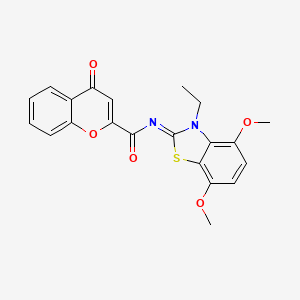

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, also known as EDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDC is a heterocyclic compound that contains a benzothiazole ring and a chromene ring, which are connected by a carboxamide group.

Aplicaciones Científicas De Investigación

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a compound that belongs to the class of benzothiazoles, a group of compounds known for their diverse applications in medicinal chemistry and materials science. This review focuses on the scientific research applications of this compound, excluding information related to drug use, dosage, and side effects.

Benzothiazoles in Medicinal Chemistry

Benzothiazole derivatives, including compounds similar to N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of pharmacological activities such as antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structure of benzothiazole-containing compounds has been a basis for the development of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting the significance of the benzothiazole nucleus in drug design and discovery (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant Capacity

The antioxidant capacity of benzothiazole derivatives has been evaluated using assays like the ABTS/PP decolorization assay. These studies contribute to understanding the reaction pathways that underlie the antioxidant capacity of such compounds, providing insights into their potential applications in preventing oxidative stress-related diseases (I. Ilyasov, V. Beloborodov, I. Selivanova, & R. Terekhov, 2020).

Mecanismo De Acción

Target of Action

GNF-Pf-4378, also known as N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, is a potent inhibitor of the human indoleamine 2,3-dioxygenase 2 (hIDO2) enzyme . This enzyme plays a crucial role in the metabolism of tryptophan into kynurenine, a pathway that has been implicated in various diseases, including cancer and neurodegenerative disorders .

Mode of Action

The compound GNF-Pf-4378 interacts with its target, hIDO2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal metabolic conversion of tryptophan into kynurenine, which can lead to alterations in cellular functions and responses .

Biochemical Pathways

The primary biochemical pathway affected by GNF-Pf-4378 is the kynurenine pathway . By inhibiting hIDO2, GNF-Pf-4378 reduces the production of kynurenine and its downstream metabolites. These metabolites have various effects on cellular functions, including modulation of the immune response and neuronal excitability .

Pharmacokinetics

The effectiveness of such compounds is often influenced by their adme properties, which can impact their bioavailability, half-life, and overall pharmacological activity .

Result of Action

The molecular and cellular effects of GNF-Pf-4378’s action primarily involve alterations in the kynurenine pathway and its downstream effects . By inhibiting hIDO2, GNF-Pf-4378 can modulate immune responses and neuronal activity through its impact on kynurenine metabolites .

Action Environment

The action, efficacy, and stability of GNF-Pf-4378 can be influenced by various environmental factors. These may include the presence of other metabolites or drugs, the pH of the environment, and the specific cellular context . .

Propiedades

IUPAC Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-4-23-18-15(26-2)9-10-16(27-3)19(18)29-21(23)22-20(25)17-11-13(24)12-7-5-6-8-14(12)28-17/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXLZYIEXALJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2574396.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2574399.png)

![1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2574400.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2574408.png)

![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574411.png)

![4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2574412.png)

![[7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2574414.png)